![molecular formula C3H5F9O10S3Yb B153675 Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x) CAS No. 252976-51-5](/img/structure/B153675.png)
Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)
Overview
Description
Ytterbium(III) trifluoromethanesulfonate hydrate, also known as Yb(OTf)3, is a compound that functions as a catalyst in the organic synthesis of heterocycles . It also acts as a Lewis acid in a variety of organic reactions . The compound has a linear formula of (CF3SO3)3Yb · xH2O .
Synthesis Analysis
Ytterbium(III) trifluoromethanesulfonate can be prepared by adding an excess of ytterbium (III) oxide to an aqueous solution of Trifluoromethanesulfonic Acid (50% v/v), followed by heating at boiling for 0.5–1 h .Molecular Structure Analysis
The molecular weight of Ytterbium(III) trifluoromethanesulfonate is 620.25 (anhydrous basis) . The SMILES string is FC(F)(F)S(=O)(=O)OYb(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F .Chemical Reactions Analysis
Ytterbium(III) trifluoromethanesulfonate hydrate has been employed as a Lewis acid catalyst in various studies. It has been used in the synthesis of the dihydropyrimidine (DHPM) derivative monastrol, by Biginelli cyclocondensation . It has also been used in cross-aldol reactions between ketones and aldehydes .Physical And Chemical Properties Analysis
Ytterbium(III) trifluoromethanesulfonate hydrate is a solid at 20 degrees Celsius . It should be stored under inert gas . The degree of hydration is 1-2 and Yb is 25-28% (approx.) .Scientific Research Applications
Synthesis of Dihydropyrimidine Derivatives
Ytterbium(III) trifluoromethanesulfonate hydrate is used as a Lewis acid catalyst in the synthesis of dihydropyrimidine (DHPM) derivatives, such as monastrol, through Biginelli cyclocondensation reactions. This process is significant in medicinal chemistry due to the biological activity of DHPM compounds .
Cross-Aldol Reactions
The compound serves as a catalyst for cross-aldol reactions between ketones and aldehydes, which are fundamental in creating complex organic molecules with high precision. This application is crucial in the synthesis of various pharmaceuticals and fine chemicals .
Synthesis of β-Keto Enol Ethers
It catalyzes the formation of β-keto enol ethers, which are valuable intermediates in organic synthesis, particularly in the preparation of pharmacologically active compounds .
Asymmetric Synthesis of β-Lactams
Ytterbium(III) trifluoromethanesulfonate hydrate is employed with silylated chinchona alkaloids to catalyze asymmetric syntheses of substituted β-lactams from acid chlorides and aryl imines. β-Lactams are a class of antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems .
Catalysis of Friedel-Crafts Acylations
The compound is used as a catalyst for Friedel-Crafts acylations, an important reaction in the field of aromatic chemistry used to introduce acyl groups into aromatic rings .
Glycosidation Reactions
It acts as a catalyst for glycosidation reactions, which are essential in the synthesis of glycosides, molecules that play a vital role in biological systems and drug design .
Each application mentioned above highlights the versatility and importance of Ytterbium(III) trifluoromethanesulfonate hydrate in various fields of scientific research.
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Mechanism of Action
Target of Action
Ytterbium(III) trifluoromethanesulfonate hydrate, also known as Yb(OTf)3, is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a Lewis acid catalyst, Yb(OTf)3 facilitates chemical reactions by accepting an electron pair from a Lewis base, typically a reactant molecule . This interaction with its targets can lead to changes in the reactant molecules, enabling the reaction to proceed more efficiently .
Biochemical Pathways
Yb(OTf)3 has been used in one-pot syntheses of β-lactams, and in stereocontrolled radical and nucleophilic addition reactions . It catalyzes the synthesis of deoxypenostatin A in a novel, stereoselective, intramolecular Diels-Alder reaction . These reactions involve complex biochemical pathways, and the role of Yb(OTf)3 is to facilitate key steps in these pathways.
Result of Action
The molecular and cellular effects of Yb(OTf)3’s action are primarily seen in the successful completion of the chemical reactions it catalyzes. By facilitating these reactions, Yb(OTf)3 helps produce the desired reaction products more efficiently .
Safety and Hazards
Ytterbium(III) trifluoromethanesulfonate hydrate can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
trifluoromethanesulfonic acid;ytterbium;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQKYOUQBOFVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F9O10S3Yb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x) | |
CAS RN |
252976-51-5 | |
Record name | Ytterbium(III) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the electrochemical properties and applications of Ytterbium(III) trifluoromethanesulfonate hydrate?
A1: Research indicates that Ytterbium(III) trifluoromethanesulfonate hydrate exhibits potential in electrochemistry. A study demonstrated its utility in constructing a layered film on a gold electrode using 4-aminothiophenol (P-ATP) []. This P-ATP/Yb(OTf)3 modified electrode displayed "superb activity" towards hydroquinone (HQ) oxidation with enhanced stability and reproducibility, attributed to the covalent and coordination reactions facilitated by the Ytterbium compound []. This suggests promising applications in electrochemical sensing and catalysis.
Q2: What are the advantages of using Ytterbium(III) trifluoromethanesulfonate hydrate in organic synthesis?
A2: Ytterbium(III) trifluoromethanesulfonate hydrate serves as a potent Lewis acid catalyst in organic reactions []. Notably, organoytterbium reagents, generated by reacting Ytterbium(III) trifluoromethanesulfonate hydrate with organolithiums or organomagnesiums, demonstrate enhanced diastereoselectivity in carbonyl additions to chiral ketones and aldehydes []. This property is particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial for obtaining desired product isomers.
Q3: How does the hydration state of Ytterbium(III) trifluoromethanesulfonate affect its reactivity?
A3: While the provided abstracts don't directly address the impact of hydration state on reactivity, it's important to note that Ytterbium(III) trifluoromethanesulfonate hydrate readily absorbs moisture []. This hydration can influence its solubility and Lewis acidity, potentially affecting its catalytic activity and selectivity. Researchers should carefully consider the hydration state and storage conditions of the compound to ensure consistent and reproducible results in their experiments.
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